BENGHE Methodological & Application

Check Availability & Pricing

Application Notes & Protocols: Development of
Novel Drug Delivery Systems for Methenamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Methenamine

CAS No.: 100-97-0

Cat. No.: B1676377
. 7
Abstract

Methenamine is a unique urinary antiseptic utilized for the prophylactic treatment of recurrent
urinary tract infections (UTIs).[1] Its therapeutic efficacy relies on its conversion to
formaldehyde in an acidic urine environment, a mechanism that is non-specific and to which
bacteria do not develop resistance.[2][3][4] Current oral formulations, primarily Methenamine
hippurate and Methenamine mandelate, often require frequent administration (two to four
times daily), which can lead to patient non-compliance.[1][2] Furthermore, gastrointestinal side
effects and an unpleasant taste are common patient complaints.[4] This document provides a
detailed guide for the development of novel drug delivery systems for Methenamine, aimed at
improving patient adherence and therapeutic outcomes. We will explore two primary strategies:
a controlled-release oral matrix tablet to reduce dosing frequency and a liposomal nanopatrticle
system for potential targeted or sustained release. These notes are intended for researchers,
scientists, and drug development professionals engaged in pharmaceutical formulation and
innovation.

Scientific Rationale for Novel Methenamine Delivery
Systems

The primary objective for developing advanced delivery systems for Methenamine is to
overcome the limitations of conventional immediate-release tablets. The ideal formulation
should:
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» Reduce Dosing Frequency: A once-daily formulation would significantly improve patient
compliance, a critical factor in the long-term prophylactic management of recurrent UTIs.[5]

e Optimize Drug Release: The system must ensure the drug is released in a manner that
maintains a sufficient concentration in the urinary tract over an extended period.

» Enhance Patient Tolerability: By controlling the release, it's possible to minimize high initial
concentrations in the gastrointestinal tract, potentially reducing side effects like nausea and
stomach upset.[4]

o Ensure Efficacy: The delivery system must not interfere with Methenamine's fundamental
mechanism of action, which requires an acidic environment (pH < 5.5) for hydrolysis to
formaldehyde.[3][6]

Mechanism of Action: Methenamine Hydrolysis

Methenamine itself is a prodrug with no intrinsic antibacterial activity. Upon excretion into the
urine, it is hydrolyzed in an acidic medium to formaldehyde and ammonia. Formaldehyde is a
potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.[2][7]
The hippurate or mandelate salts help maintain the acidic pH of the urine necessary for this

conversion.[6]
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Caption: Methenamine's pH-dependent activation pathway in the urinary tract.

Strategy 1: Controlled-Release Methenamine Matrix
Tablets

Application Note 2.1: Principle of Hydrophilic Matrix
Systems

Hydrophilic matrix tablets are a widely used and cost-effective approach for achieving
controlled drug release.[5] This system involves compressing the drug with a release-

© 2026 BenchChem. All rights reserved. 3/16 Tech Support


https://www.benchchem.com/product/b1676377?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2023-0157.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

controlling polymer that swells upon contact with gastrointestinal fluids to form a gel-like barrier.
The drug is then released through a combination of diffusion through the gel layer and erosion
of the matrix itself. For a highly water-soluble drug like Methenamine, a high-viscosity grade of
a polymer like Hypromellose (HPMC) is suitable to prevent rapid drug diffusion and "dose
dumping".[5]

The causality behind this choice is to create a tortuous path for the dissolved drug molecules,
thereby slowing their release. The rate of release can be modulated by varying the polymer
concentration, viscosity grade, and the inclusion of other excipients.

Protocol 2.1: Formulation and Evaluation of
Methenamine Hippurate Controlled-Release Matrix
Tablets

This protocol details the steps for developing a 1000 mg Methenamine Hippurate tablet for
potential once-daily administration using a wet granulation method.

Step 1: Formulation Development

The following formulation provides a starting point. Optimization will be required based on initial
results.
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Weight per Tablet

Component Function % wiw
(mg)
Methenamine ) )
] Active Ingredient 75.0 1000
Hippurate
Hypromellose (HPMC Release-Controlling
20.0 266.7
K100M) Polymer
Microcrystalline
Cellulose (MCC Filler/Binder 4.0 53.3
PH101)
) Binder (in granulating
Povidone (PVP K30) ) 0.5 6.7
fluid)
Magnesium Stearate Lubricant 0.5 6.7
Total 100 13334

Step 2: Wet Granulation and Tablet Compression

o Blending: Accurately weigh and pass Methenamine Hippurate, HPMC, and MCC through a
#40 mesh sieve. Blend for 15 minutes in a V-blender.

o Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Add the binder
solution to the powder blend slowly while mixing until a suitable wet mass is formed (dough-
like consistency).

o Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.

e Drying: Dry the granules at 50°C in a tray dryer until the Loss on Drying (LOD) is less than
2%.

o Dry Milling & Sizing: Pass the dried granules through a #20 mesh sieve.

e Lubrication: Add magnesium stearate (pre-sifted through a #60 mesh) to the sized granules
and blend for 5 minutes.
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o Compression: Compress the final blend into tablets using a rotary tablet press with
appropriate tooling to achieve the target weight of 1333.4 mg.

Step 3: Tablet Characterization

Perform the following quality control tests on the compressed tablets:

Hardness: Target range of 8-12 kp (n=10).

Friability: Should be less than 1% (USP <1216>).

Weight Variation: Must comply with USP <905> standards.

Drug Content Uniformity: Assay a minimum of 10 tablets; results should be within 85-115%
of the label claim (USP <905>).

Step 4: In Vitro Dissolution Study

This is a critical self-validating step to ensure the controlled-release properties.

Apparatus: USP Type Il (Paddle)
e Speed: 50 RPM

e Medium: 900 mL of 0.1 N HCI for the first 2 hours, followed by 900 mL of pH 6.8 phosphate
buffer for the remaining time.

e Sampling Times: 1, 2, 4, 8, 12, 16, and 24 hours.

e Analysis: Analyze samples using a validated HPLC-UV method at an appropriate wavelength
for Methenamine.

o Target Profile: A gradual release over 24 hours, e.g., NMT 30% at 2h, 40-60% at 8h, and NLT
80% at 24h.

© 2026 BenchChem. All rights reserved. 6/16 Tech Support


https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quality Control & Testing

In Vitro Dissolution

Formulation & Blending Granulation & Drying Final Processing / \

Weighing & Sifting Blending

Wet Granulation
(A1, HPMC, MCO) (with PP solution) ——> DYig ——#= Sizing Granules —» — Tablet Compression ——#  Content Uniformity ~———#  Final Product

\ /

Physical Tests
(Hardness, Friability)

Lubrication
(Magnesium Stearate)

Click to download full resolution via product page

Caption: Experimental workflow for controlled-release Methenamine matrix tablets.

Strategy 2: Methenamine-Loaded Liposomal

Nanoparticles
Application Note 3.1: Principles of Liposomal
Encapsulation for Hydrophilic Drugs

Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an
aqueous core.[8] This structure makes them ideal for encapsulating hydrophilic drugs like
Methenamine within the core.[9][10] The challenge lies in achieving high encapsulation
efficiency and preventing leakage of the small, water-soluble drug molecule. The thin-film
hydration method is a common and reproducible technique for this purpose.[10][11] By
encapsulating Methenamine, we hypothesize a potential for sustained release within the
bladder or improved transport across cellular barriers, although this requires further in vivo
investigation. Nanoparticle-based systems have shown promise for enhancing the delivery of
various antimicrobials.[12][13][14]

Protocol 3.1: Preparation and Characterization of
Methenamine-Loaded Liposomes
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This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating

Methenamine using the thin-film hydration and extrusion method.

Step 1: Materials & Reagents

L-a-Phosphatidylcholine (from egg yolk)

Cholesterol

Methenamine (base)

Chloroform

Phosphate Buffered Saline (PBS), pH 7.4

Deionized Water

Step 2: Liposome Preparation (Thin-Film Hydration)

Lipid Dissolution: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in
chloroform in a round-bottom flask.

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a
temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film
forms on the inner wall and all chloroform has evaporated.

Hydration: Prepare a 10 mg/mL solution of Methenamine in PBS (pH 7.4). Add this solution
to the flask containing the lipid film.

Vesicle Formation: Hydrate the film by rotating the flask (without vacuum) at a temperature
above the lipid transition temperature for 1 hour. This process forms multilamellar vesicles
(MLVSs).

Sonication (Optional): The suspension can be briefly sonicated in a bath sonicator to aid in
the formation of smaller vesicles.

Step 3: Size Homogenization (Extrusion)
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o Extruder Assembly: Assemble a mini-extruder with a 100 nm polycarbonate membrane.

o Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the

suspension back and forth through the membrane 11-21 times. This process forces the

larger MLVs to break down and reform into smaller, more uniform SUVSs.

 Purification: Separate the unencapsulated ("free") Methenamine from the liposomes. This

can be achieved by dialysis against PBS or by size exclusion chromatography using a

Sephadex G-50 column.

Step 4: Characterization of Methenamine Liposomes

Parameter

Method

Purpose

Particle Size & PDI

Dynamic Light Scattering
(DLS)

To determine the average size
and size distribution of the

liposomes.

Zeta Potential

DLS with an electrode

To measure surface charge,
which indicates colloidal

stability.

Morphology

Transmission Electron
Microscopy (TEM)

To visualize the shape and

lamellarity of the liposomes.

Encapsulation Efficiency
(%EE)

HPLC or UV-Vis Spectroscopy

To quantify the amount of
Methenamine successfully

encapsulated.

Calculating Encapsulation Efficiency (%EE):

%EE = ( (Total Drug - Free Drug) / Total Drug ) * 100

o Total Drug: The initial amount of Methenamine added during hydration.

e Free Drug: The amount of Methenamine measured in the supernatant/eluent after

purification.
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Caption: Workflow for the preparation and characterization of Methenamine liposomes.
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Summary of Characterization Techniques

Effective development requires robust analytical characterization. The following table

summarizes key techniques for evaluating the novel Methenamine delivery systems described.

[15][16][17]

Technique

Abbreviation

Application for
Matrix Tablets

Application for
Liposomes

High-Performance

Drug content

uniformity, assay, and

Quantification of

encapsulated and free

Liquid HPLC o )
quantification during drug for %EE
Chromatography ] ] ] ]
dissolution testing. calculation.
In vitro drug release
USP Dissolution In vitro controlled- studies using a
Apparatus release profiling. dialysis membrane
method.
Measures particle
Dynamic Light size, polydispersit
Y ] 9 DLS Not applicable. ) PO/EISP Y
Scattering index (PDI), and zeta
potential.
o Visualizes particle
Transmission Electron , _
) TEM Not applicable. morphology, size, and
Microscopy
lamellar structure.
To study drug- )
) ) ) o o To assess the physical
Differential Scanning excipient compatibility
) DSC ) state of the drug
Calorimetry and physical state of o ]
within the liposome.
the drug.
To confirm the
crystalline or To analyze changes in
Powder X-Ray -
PXRD amorphous nature of drug crystallinity upon

Diffraction
the drug post- encapsulation.[16]
formulation.

© 2026 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.mdpi.com/journal/pharmaceutics/special_issues/acmdds
https://pubmed.ncbi.nlm.nih.gov/29436989/
https://www.rroij.com/open-access/solidstate-characterization-in-drug-development-and-formulation.pdf
https://pubmed.ncbi.nlm.nih.gov/29436989/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

¢ GoodRx. (2023). Methenamine Hippurate (Hiprex) and Methenamine Mandelate: Uses,
Side Effects, Alternatives & More. GoodRXx. [Link]

o Wikipedia. (2023). Methenamine. Wikipedia. [Link]

o National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes
of Health. [Link]

e Cole, S, etal. (2023). An oldie but a goodie: Methenamine as a nonantibiotic solution to the
prevention of recurrent urinary tract infections. PLOS Pathogens. [Link]

e Chwa, A., & Kavanagh, K. (2020). Methenamine: A forgotten drug for preventing recurrent
urinary tract infection in a multidrug resistance era. ResearchGate. [Link]

e Drugs.com. (n.d.). Methenamine: Package Insert / Prescribing Information. Drugs.com.
[Link]

e Mayo Clinic. (2023). Methenamine (oral route) - Side effects & dosage. Mayo Clinic. [Link]

o O'Brien, et al. (2021). Methenamine hippurate for the management and prophylaxis of
recurrent urinary tract infections: a scoping review protocol. BMJ Open. [Link]

o MDPI. (2023). Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin
and Vancomycin. MDPI. [Link]

e Lo, T. S, etal. (2022). Methenamine hippurate to prevent recurrent urinary tract infections in
older women: protocol for a randomised, placebo-controlled trial (ImpresU). BMJ Open.
[Link]

e Lee, B. S., & Craig, J. C. (2012). Methenamine hippurate for preventing urinary tract
infections. Cochrane Database of Systematic Reviews. [Link]

e Gower, P. E., & Tasker, P. R. W. (1976). Drug therapy reviews: Methenamine mandelate and
methenamine hippurate. American Journal of Health-System Pharmacy. [Link]

© 2026 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.goodrx.com/methenamine-hippurate/what-is
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methenamine
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK548337/
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10314227/
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.researchgate.net/publication/341618239_Methenamine_A_forgotten_drug_for_preventing_recurrent_urinary_tract_infection_in_a_multidrug_resistance_era
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.drugs.com/pro/methenamine.html
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.mayoclinic.org/drugs-supplements/methenamine-oral-route/description/drg-20064789
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://bmjopen.bmj.com/content/11/12/e052738
https://www.mdpi.com/1999-4923/15/10/2436
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9627768/
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7043239/
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://academic.oup.com/ajhp/article-abstract/33/11/1156/5243321
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Medscape. (n.d.). Hiprex, Mandelamine (methenamine) dosing, indications, interactions,
adverse effects, and more. Medscape. [Link]

MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery
Systems. MDPI. [Link]

National Institutes of Health. (2023). Recent Advances in Polymers as Matrices for Drug
Delivery Applications. PMC. [Link]

National Institutes of Health. (2020). Nanoparticle-Based Local Antimicrobial Drug Delivery.
PMC. [Link]

National Institutes of Health. (2015). Novel targeted bladder drug-delivery systems: a review.
PMC. [Link]

PubMed. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery
Systems with Porous Adsorbent Carriers. National Institutes of Health. [Link]

Frontiers. (n.d.). Strategies to Obtain Encapsulation and Controlled Release of Small
Hydrophilic Molecules. Frontiers in Pharmacology. [Link]

Frontiers. (2021). A Novel Device-Integrated Drug Delivery System for Local Inhibition of
Urinary Tract Infection. Frontiers in Cellular and Infection Microbiology. [Link]

GSC Online Press. (2023). The role of matrix tablet in controlled release drug delivery
system. GSC Biological and Pharmaceutical Sciences. [Link]

ResearchGate. (n.d.). Controlled release polymer matrices containing various drug to
polymer percentages. ResearchGate. [Link]

ResearchGate. (2022). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1.
ResearchGate. [Link]

ACS Publications. (2022). One-Step Precise Characterization of Drug Delivery Systems by
PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. [Link]

© 2026 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b1676377?utm_src=pdf-body
https://reference.medscape.com/drug/hiprex-mandelamine-methenamine-343209
https://www.mdpi.com/journal/pharmaceutics/special_issues/advances_characterization_methods_drug_delivery_systems
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599971/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7008323/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485811/
https://pubmed.ncbi.nlm.nih.gov/29436989/
https://www.frontiersin.org/articles/10.3389/fphar.2016.00187/full
https://www.frontiersin.org/articles/10.3389/fcimb.2021.670188/full
https://gsconlinepress.com/journals/gscbps/content/role-matrix-tablet-controlled-release-drug-delivery-system
https://www.researchgate.net/figure/Controlled-release-polymer-matrices-containing-various-drug-to-polymer-percentages_fig1_320349136
https://www.researchgate.net/publication/366964267_Liposome_Encapsulation_of_Hydrophilic_and_Hydrophobic_Drugs_v1
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00293
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Urology Times. (2020). Novel drug delivery approach shows promise for UTI. Urology Times.
[Link]

Frontiers. (2020). Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection
Mitigation: A Review of Recent Advances. Frontiers in Microbiology. [Link]

Wikipedia. (n.d.). Acetazolamide. Wikipedia. [Link]

ResearchGate. (n.d.). Characterization techniques and main characteristics of drug-loaded
micellar systems. ResearchGate. [Link]

Dovepress. (2022). Nanocarriers for the delivery of antibiotics into cells against intracellular
bacterial infection. International Journal of Nanomedicine. [Link]

Congress of Biomedical. (n.d.). Liposomes carrying hydrophilic and hydrophobic drugs.
Congress of Biomedical. [Link]

Medical Device and Diagnostic Industry. (1997). Polymers in Controlled Drug Delivery.
MD+DI. [Link]

ASM Journals. (2024). Novel technologies for the diagnosis of urinary tract infections.
Journal of Clinical Microbiology. [Link]

Protocols.io. (2022). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic
Drugs. Protocols.io. [Link]

SciELO. (2019). Nanopatrticle-based drug delivery systems: promising approaches against
infections. Brazilian Journal of Pharmaceutical Sciences. [Link]

Research and Reviews. (2024). Solid-State Characterization in Drug Development and
Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
[Link]

National Institutes of Health. (2020). Controlled Drug Release from Biodegradable Polymer
Matrix Loaded in Microcontainers Using Hot Punching. PMC. [Link]

© 2026 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.urologytimes.com/view/novel-drug-delivery-approach-shows-promise-uti
https://www.frontiersin.org/articles/10.3389/fmicb.2020.01269/full
https://en.wikipedia.org/wiki/Acetazolamide
https://www.researchgate.net/figure/Characterization-techniques-and-main-characteristics-of-drug-loaded-micellar-systems_tbl1_354226162
https://www.dovepress.com/nanocarriers-for-the-delivery-of-antibiotics-into-cells-against-intr-peer-reviewed-fulltext-article-IJN
https://icbms.umsu.ac.ir/abstract/639
https://www.mddionline.com/polymers-controlled-drug-delivery
https://journals.asm.org/doi/10.1128/jcm.01235-23
https://www.protocols.io/view/liposome-encapsulation-protocols-for-hydrophilic-a-rm7vzymorlx1/v1
https://www.scielo.br/j/bjps/a/w5R4J6R7jB8TzG8yWyJHZ8p/
https://www.rroij.com/open-access/solidstate-characterization-in-drug-development-and-formulation.php?aid=102143
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7712397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

+ National Institutes of Health. (2017). Nano based drug delivery systems: recent
developments and future prospects. PMC. [Link]

¢ Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
Protocols.io. [Link]

« Community Pharmacy England. (2026). Price Concessions. Community Pharmacy England.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Methenamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
e 2. Methenamine - Wikipedia [en.wikipedia.org]
¢ 3. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 4. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of
recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5. gsconlinepress.com [gsconlinepress.com]
¢ 6. goodrx.com [goodrx.com]

¢ 7. Methenamine hippurate to prevent recurrent urinary tract infections in older women:
protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]

e 9. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic
Molecules - PMC [pmc.ncbi.nlm.nih.gov]

¢ 10. researchgate.net [researchgate.net]
e 11. protocols.io [protocols.io]
e 12. mdpi.com [mdpi.com]

¢ 13. Nanopatrticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 15/16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5451720/
https://www.protocols.io/view/liposome-encapsulation-of-hydrophilic-and-hydrop-rm7vzymorlx1/v1
https://cpe.org.uk/funding-and-reimbursement/reimbursement/price-concessions/
https://www.benchchem.com/product/b1676377?utm_src=pdf-custom-synthesis
https://www.mayoclinic.org/drugs-supplements/methenamine-oral-route/description/drg-20064676
https://en.wikipedia.org/wiki/Methenamine
https://www.ncbi.nlm.nih.gov/books/NBK567340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10270343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10270343/
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2023-0157.pdf
https://www.goodrx.com/methenamine-hippurate/what-is
https://pmc.ncbi.nlm.nih.gov/articles/PMC10098264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10098264/
https://www.icbcongress.com/2023/Archives?o=726&lang=fa
https://pmc.ncbi.nlm.nih.gov/articles/PMC7237580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7237580/
https://www.researchgate.net/publication/367056527_Liposome_Encapsulation_of_Hydrophilic_and_Hydrophobic_Drugs_v1
https://www.protocols.io/view/liposome-encapsulation-of-hydrophilic-and-hydropho-b2isqcee.pdf
https://www.mdpi.com/2079-4983/15/7/194
https://pmc.ncbi.nlm.nih.gov/articles/PMC5860926/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o 14. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection
Mitigation: A Review of Recent Advances [frontiersin.org]

e 15. mdpi.com [mdpi.com]

e 16. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with
Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

e 17. rroij.com [rroij.com]

e To cite this document: BenchChem. [Application Notes & Protocols: Development of Novel
Drug Delivery Systems for Methenamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676377#development-of-novel-drug-delivery-
systems-for-methenamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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